molecular formula C7H8Cl2O4 B14313771 Dimethyl (2,2-dichloroethenyl)propanedioate CAS No. 113358-51-3

Dimethyl (2,2-dichloroethenyl)propanedioate

Cat. No.: B14313771
CAS No.: 113358-51-3
M. Wt: 227.04 g/mol
InChI Key: CKPWPZKRMKZMCW-UHFFFAOYSA-N
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Description

Dimethyl (2,2-dichloroethenyl)propanedioate is an organic compound with the molecular formula C7H8Cl2O4 It is a derivative of malonic acid, where two of the hydrogen atoms are replaced by a dimethyl group and a 2,2-dichloroethenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl (2,2-dichloroethenyl)propanedioate can be synthesized through the alkylation of enolate ions. The process involves the reaction of malonic ester with an alkyl halide in the presence of a base such as sodium ethoxide in ethanol. The enolate ion formed reacts with the alkyl halide to produce the desired compound .

Industrial Production Methods

Industrial production of this compound typically involves the reaction of chloroacetic acid with sodium carbonate to form sodium chloroacetate, which is then cyanidated with sodium cyanide to produce sodium cyanoacetate. This intermediate is further processed to yield the final product .

Chemical Reactions Analysis

Types of Reactions

Dimethyl (2,2-dichloroethenyl)propanedioate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Bases: Sodium ethoxide in ethanol is commonly used for enolate formation.

    Acids: Hydrochloric acid is used for hydrolysis reactions.

    Heat: Applied to induce decarboxylation reactions.

Major Products

    Substituted Malonic Esters: Formed through alkylation reactions.

    Carboxylic Acids: Produced via hydrolysis.

    Substituted Monocarboxylic Acids: Resulting from decarboxylation.

Scientific Research Applications

Dimethyl (2,2-dichloroethenyl)propanedioate has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of various substituted malonic esters.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of dimethyl (2,2-dichloroethenyl)propanedioate involves its interaction with molecular targets such as enzymes. The compound can inhibit certain enzymes by forming covalent bonds with active site residues, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

    Dimethyl Malonate: A similar compound with two ester groups but lacking the dichloroethenyl group.

    Diethyl Malonate: Another ester derivative of malonic acid with ethyl groups instead of methyl groups.

Uniqueness

Dimethyl (2,2-dichloroethenyl)propanedioate is unique due to the presence of the dichloroethenyl group, which imparts distinct chemical reactivity and potential biological activity compared to other malonic acid derivatives .

Properties

CAS No.

113358-51-3

Molecular Formula

C7H8Cl2O4

Molecular Weight

227.04 g/mol

IUPAC Name

dimethyl 2-(2,2-dichloroethenyl)propanedioate

InChI

InChI=1S/C7H8Cl2O4/c1-12-6(10)4(3-5(8)9)7(11)13-2/h3-4H,1-2H3

InChI Key

CKPWPZKRMKZMCW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(C=C(Cl)Cl)C(=O)OC

Origin of Product

United States

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